- Imidazo[1,5-a]pyrazin-8-amine in combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors, World Intellectual Property Organization, , ,

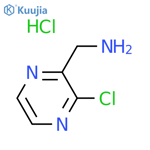

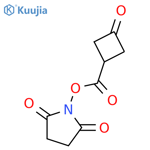

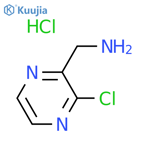

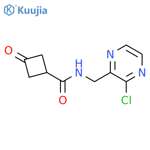

Cas no 936901-72-3 (3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one)

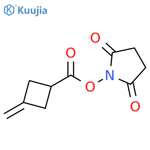

![3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one structure](https://fr.kuujia.com/scimg/cas/936901-72-3x500.png)

936901-72-3 structure

Nom du produit:3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one

Numéro CAS:936901-72-3

Le MF:C10H8ClN3O

Mégawatts:221.643020629883

MDL:MFCD23106397

CID:4660267

PubChem ID:53328621

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Propriétés chimiques et physiques

Nom et identifiant

-

- 3-(8-CHLOROIMIDAZO[1,5-A]PYRAZIN-3-YL)CYCLOBUTANONE

- 3-(1-chloroH-pyrrolo[1,2-a]pyrazin-6-yl)cyclobutanone

- 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutan-1-one

- 3-{8-CHLOROIMIDAZO[1,5-A]PYRAZIN-3-YL}CYCLOBUTAN-1-ONE

- WXMBSVUDSOHVNL-UHFFFAOYSA-N

- BCP09673

- PB35427

- SB10786

- TZ001257

- AK186164

- 3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-

- 3-(8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone

- 3-(8-Chloro-imid

- 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (ACI)

- 8-Chloro-3-(3-oxocyclobutyl)imidazo[3,4-a]pyrazine

- DS-10067

- AKOS025403974

- 936901-72-3

- DB-105043

- CS-0035662

- SCHEMBL594279

- MFCD23106397

- 3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutanone

- 3-(8-Chloroimidazo[1,5-alpha]pyrazin-3-yl)cyclobutanone

- 3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one

-

- MDL: MFCD23106397

- Piscine à noyau: 1S/C10H8ClN3O/c11-9-8-5-13-10(6-3-7(15)4-6)14(8)2-1-12-9/h1-2,5-6H,3-4H2

- La clé Inchi: WXMBSVUDSOHVNL-UHFFFAOYSA-N

- Sourire: O=C1CC(C2N3C(C(=NC=C3)Cl)=CN=2)C1

Propriétés calculées

- Qualité précise: 221.0355896g/mol

- Masse isotopique unique: 221.0355896g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 1

- Complexité: 278

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.3

- Surface topologique des pôles: 47.3

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JU305-50mg |

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one |

936901-72-3 | 95+% | 50mg |

301.0CNY | 2021-07-13 | |

| TRC | C385855-10mg |

3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |

936901-72-3 | 10mg |

$ 70.00 | 2022-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05333-1G |

3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |

936901-72-3 | 95% | 1g |

¥ 2,831.00 | 2023-04-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07075-250mg |

3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |

936901-72-3 | 95% | 250mg |

¥1173.0 | 2024-07-18 | |

| Chemenu | CM255882-100mg |

3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |

936901-72-3 | 95%+ | 100mg |

$133 | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07075-100mg |

3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |

936901-72-3 | 95% | 100mg |

¥558.0 | 2023-09-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05333-100 MG |

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one |

936901-72-3 | 95% | 100MG |

¥ 2,389.00 | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05333-100MG |

3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |

936901-72-3 | 95% | 100MG |

¥ 1,498.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05333-1 G |

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one |

936901-72-3 | 95% | 1g |

¥ 5,973.00 | 2021-05-07 | |

| abcr | AB448409-1 g |

3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone; . |

936901-72-3 | 1g |

€752.40 | 2023-07-18 |

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 20 min, rt

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 20 min, rt

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

Référence

- Substituted imidazopyrazines and imidazotriazines as ACK1 inhibitors and their preparation, United States, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 90 min, rt

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; 15 min, 10 °C; 45 min, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; 15 min, 10 °C; 45 min, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

Référence

- Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics, ACS Medicinal Chemistry Letters, 2013, 4(7), 627-631

Méthode de production 4

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; < 5 °C; 4 - 5 h, 0 - 5 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, pH 8 - 9, 0 - 5 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, pH 8 - 9, 0 - 5 °C

Référence

- Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; 2 h, rt

Référence

- Process for the preparation of substituted imidazo[1,5-a]pyrazines, United States, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 20 min, rt

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

Référence

- Preparation of substituted imidazopyrazines and related compounds as mTOR inhibitors, United States, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 20 min, rt

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

Référence

- Preparation of imidazo[1,5-a]pyrazin-8-amine for use in combination therapy of cancers and cancer metastasis, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Dimethylformamide , Phosphorus oxychloride Solvents: Ethyl acetate ; 10 °C; 45 min, rt

Référence

- Preparation of 8-aminoimidazo[3,4-a]pyrazine as Btk protein kinase inhibitors, World Intellectual Property Organization, , ,

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Raw materials

- (3-chloropyrazin-2-yl)methanamine;hydrochloride

- 2,5-Dioxo-1-pyrrolidinyl 3-methylenecyclobutanecarboxylate

- (3-Chloropyrazin-2-yl)methanamine dihydrochloride

- N-((3-chloropyrazin-2-yl)methyl)-3-oxocyclobutanecarboxamide

- 2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Preparation Products

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Littérature connexe

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

936901-72-3 (3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one) Produits connexes

- 81154-16-7((5E)-2-Mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one)

- 1025751-74-9(Pyridine, 2-chloro-3-[1-(phenylmethyl)-1H-pyrazol-4-yl]-)

- 1805262-82-1(2-(Difluoromethyl)-6-methoxy-3-nitropyridine-4-carboxylic acid)

- 2680821-23-0(ethyl 2-{(benzyloxy)carbonyl(propyl)amino}-4-(chloromethyl)-1,3-thiazole-5-carboxylate)

- 477242-77-6(5-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 72108-02-2(2-[3-(morpholin-4-yl)propoxy]benzaldehyde)

- 1601157-65-6(1-((5-methylthiophen-2-yl)methyl)piperidin-4-ol)

- 1935809-22-5(N-(3-Acetylphenyl)-2-[cyano(4-methoxyphenyl)amino]acetamide)

- 46817-91-8(2-(2-Ethoxyphenoxy)methylmorpholine)

- 1274774-67-2(3-(2,5-difluoro-4-nitrophenoxy)pyrrolidine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:936901-72-3)3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one

Pureté:99%/99%

Quantité:250mg/1g

Prix ($):166.0/448.0